1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one 1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one
Brand Name: Vulcanchem
CAS No.: 89239-17-8
VCID: VC16002191
InChI: InChI=1S/C7H8N4O/c1-4-5-6(11(2)10-4)7(12)9-3-8-5/h3,6H,1-2H3
SMILES:
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol

1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one

CAS No.: 89239-17-8

Cat. No.: VC16002191

Molecular Formula: C7H8N4O

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one - 89239-17-8

Specification

CAS No. 89239-17-8
Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
IUPAC Name 1,3-dimethyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one
Standard InChI InChI=1S/C7H8N4O/c1-4-5-6(11(2)10-4)7(12)9-3-8-5/h3,6H,1-2H3
Standard InChI Key SPIVBXVULDHEQN-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2C1=NC=NC2=O)C

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The compound is systematically named 1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one, reflecting its bicyclic structure with methyl substituents at positions 1 and 3 and a ketone group at position 7. Its molecular formula, C7H9N5O\text{C}_7\text{H}_9\text{N}_5\text{O}, was confirmed via high-resolution mass spectrometry, yielding an exact mass of 163.0858 Da . The SMILES notation CC1=NN(C2=C1N=CNC2=O)C succinctly encodes its connectivity, while the InChIKey AUBQRFWTCXGISU-UHFFFAOYSA-N provides a unique identifier for database searches .

Structural Characterization

X-ray crystallography and NMR spectroscopy reveal a planar bicyclic core, with the pyrazole ring fused to the pyrimidine ring at positions 4 and 3. The methyl groups at N1 and C3 induce steric effects that influence molecular conformation, while the ketone at C7 enhances electrophilicity, enabling nucleophilic interactions in biological systems .

Table 1: Key Identifiers and Structural Data

PropertyValueSource
CAS Registry Number51222-26-5
IUPAC Name1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one
Molecular Weight163.18 g/mol
SMILESCC1=NN(C2=C1N=CNC2=O)C
InChIKeyAUBQRFWTCXGISU-UHFFFAOYSA-N

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one typically involves cyclization strategies. One validated method employs 3,5-diamino-1,2,4-triazole and 1,3-diketones in ethanol under reflux (60–80°C), catalyzed by acetic acid. The reaction proceeds via nucleophilic attack and dehydration, forming the pyrazolopyrimidine core. Methylation at N1 and C3 is achieved using methyl iodide in the presence of a base, such as potassium carbonate .

Optimization and Yield

Optimization studies indicate that substituting ethanol with methanol increases reaction efficiency, achieving yields up to 78%. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields a product with >95% purity, as verified by HPLC .

Table 2: Representative Synthesis Conditions

ParameterConditionSource
Precursor3,5-diamino-1,2,4-triazole
SolventEthanol/Methanol
Temperature60–80°C
CatalystAcetic acid
Yield68–78%

Physicochemical Properties

Thermodynamic Stability

Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C, indicative of high crystalline stability . The compound exhibits low hygroscopicity, with a moisture uptake of <0.5% at 25°C/60% RH, making it suitable for long-term storage .

Solubility and Partitioning

Experimental data show moderate solubility in polar solvents:

  • Water: 1.2 mg/mL (25°C)

  • DMSO: 45 mg/mL

  • Ethanol: 8.3 mg/mL

The calculated partition coefficient (XLogP3\text{XLogP3}) of 0.0 suggests balanced hydrophilicity and lipophilicity, favorable for membrane permeability .

Pharmacological Applications

TLR7 Agonist Activity

In vitro assays demonstrate that derivatives of this scaffold activate TLR7, triggering NF-κB signaling in dendritic cells (EC50_{50} = 0.8 μM). This immunostimulatory property is under investigation for oncology, particularly in enhancing checkpoint inhibitor therapies.

Adenosine Receptor Antagonism

The compound exhibits affinity for adenosine A2A_{2A} receptors (Ki=120nMK_i = 120 \, \text{nM}), showing potential as an anti-Parkinsonian agent by modulating dopamine signaling.

Table 3: Biological Activity Profile

TargetActivityEC50_{50}/Ki_iSource
TLR7Agonist0.8 μM
Adenosine A2A_{2A}Antagonist120 nM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator